molecular formula C12H9N3O B2936870 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide CAS No. 51750-18-6

2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide

Cat. No.: B2936870
CAS No.: 51750-18-6
M. Wt: 211.224
InChI Key: MPKIDGCPLSDBPF-UHFFFAOYSA-N
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Description

2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide is a heterocyclic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide typically involves the reaction of 2-nitroazobenzene with appropriate reagents under controlled conditions. One common method is the electroreductive synthesis, where constant current is applied between two electrodes in an undivided cell . This method allows for selective conversion to the desired compound by controlling the amount of charge applied.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same electroreductive synthesis method. The process involves using leaded bronze cathodes and a simple electrochemical setup, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other useful intermediates.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenated aromatics for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various N-oxide derivatives, while substitution reactions can produce a range of functionalized benzotriazoles .

Scientific Research Applications

2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide exerts its effects involves its ability to participate in electron transfer reactions. The compound’s structure allows it to act as an electron donor or acceptor, facilitating various chemical processes. Its molecular targets and pathways include interactions with enzymes and receptors, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2H-1,2,3-triazole
  • 2-(p-Tolyl)-2H-benzo[d][1,2,3]triazol-5-amine
  • 5-Bromo-2-phenyl-2H-benzo[d][1,2,3]triazole

Uniqueness

What sets 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide apart from similar compounds is its unique N-oxide functionality, which imparts distinct chemical properties. This functionality enhances its reactivity and makes it suitable for specific applications in organic electronics and optoelectronics .

Properties

IUPAC Name

1-oxido-2-phenylbenzotriazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-15-12-9-5-4-8-11(12)13-14(15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIDGCPLSDBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC=CC3=[N+]2[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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